molecular formula C10H9BrN4O B2770079 N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1467389-50-9

N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2770079
CAS No.: 1467389-50-9
M. Wt: 281.113
InChI Key: KQUDPUDLHVTBGB-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromobenzyl group in this compound adds to its potential reactivity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of 1H-1,2,3-triazole-5-carboxamide:

    Introduction of the 3-bromobenzyl group: This step involves the reaction of 1H-1,2,3-triazole-5-carboxamide with 3-bromobenzyl bromide under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s triazole moiety is known for its biological activity, making it a candidate for the development of antimicrobial, antifungal, and anticancer agents.

Medicine: Research has shown that triazole derivatives can act as enzyme inhibitors, receptor antagonists, and other therapeutic agents

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity.

Comparison with Similar Compounds

  • N-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(3-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide

Uniqueness: N-(3-bromobenzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its reactivity and biological activity. The combination of the triazole ring and the bromobenzyl group provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-8-3-1-2-7(4-8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUDPUDLHVTBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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